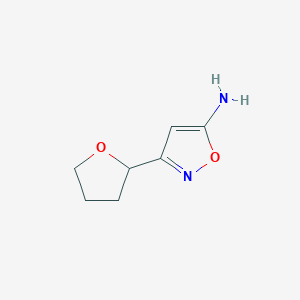
3-(Oxolan-2-yl)-1,2-oxazol-5-amine
Descripción general
Descripción
3-(Oxolan-2-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Oxolan-2-yl)-1,2-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
The compound this compound belongs to the oxazole family, which is known for various biological activities. Its structural characteristics suggest potential interactions with biological targets that may lead to significant therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. This interaction can lead to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial enzymes, which may contribute to their antimicrobial properties.
- Induction of Apoptosis : Evidence suggests that compounds within this class can trigger programmed cell death in cancer cells, a critical mechanism for anticancer activity.
Table 1: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |
| 2-Amino-N-hydroxybenzimidamide | High | Moderate | Enzyme inhibition |
| 7-Aminooxazolo[5,4-d]pyrimidines | Low | High | Cytokine modulation |
4. Case Studies
Recent studies have explored the biological effects of similar oxazole derivatives. For instance:
- Antimicrobial Activity : A study demonstrated that certain oxazole derivatives exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) were recorded, indicating effective dosages for treatment.
- Anticancer Properties : Research on oxazole derivatives has shown promising results in inhibiting the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved downregulation of key signaling pathways associated with cell proliferation and survival.
5.1 Antimicrobial Activity
Studies have indicated that this compound demonstrates moderate antimicrobial activity. The compound was tested against several bacterial strains, showing variable effectiveness depending on concentration and exposure time.
5.2 Anticancer Activity
In vitro assays revealed that this compound significantly inhibits the proliferation of cancer cells through apoptosis induction. The expression levels of apoptosis-related proteins were altered significantly upon treatment with this compound.
6. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its mechanism of action involves both antimicrobial and anticancer pathways, making it a candidate for future therapeutic developments. Continued research will be essential to fully elucidate its potential and optimize its application in clinical settings.
Propiedades
IUPAC Name |
3-(oxolan-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h4,6H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFARASGGGSPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















